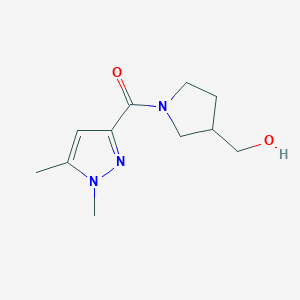

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Descripción general

Descripción

The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities : Pyrazole derivatives, such as those synthesized in the study by Golea Lynda (2021), demonstrate moderate antibacterial and antioxidant activities. These compounds were synthesized using a cyclocondensation method, showing potential for development into new antimicrobial agents (Golea Lynda, 2021).

Anticancer Potential : Another study highlights the synthesis of novel pyrazole derivatives with promising anticancer activity. These compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, exhibited higher anticancer activity than doxorubicin, a reference drug, suggesting their potential as new anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Catalytic and Synthetic Applications

Catalytic Promiscuity : Research on the napthyl/pyridine-pyrazole-derived complexes, including [Mn(L1)Cl2], indicates their phenoxazinone synthase activity, showcasing the versatility of pyrazole derivatives in catalytic processes. These complexes also exhibited significant antimicrobial activity, underlining their multifunctional applications in both catalysis and pharmacology (A. Jana et al., 2019).

Regioselective Synthesis : The development of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives through a regioselective 1,3-dipolar cycloaddition approach exemplifies the compound's role in facilitating selective synthetic pathways. This methodology opens new avenues for constructing pyrazole-containing molecules with potential biological activities (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).

Mecanismo De Acción

Target of Action

Compounds with a pyrazole moiety have been found to bind with high affinity to multiple receptors . The specific targets would depend on the other functional groups present in the molecule.

Mode of Action

The interaction of the compound with its targets would depend on the specific chemical structure of the compound and the target. Generally, these compounds might inhibit or activate the function of the target, leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For example, a compound with a similar structure was found to have very high solubility in saline at pH 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and stability might be affected by the pH of the environment .

Propiedades

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-10(12-13(8)2)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJAOOWLIQNMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

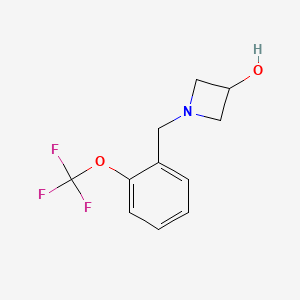

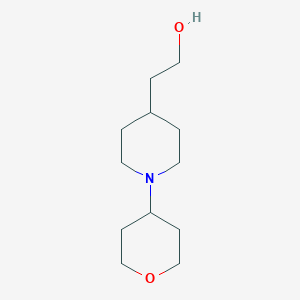

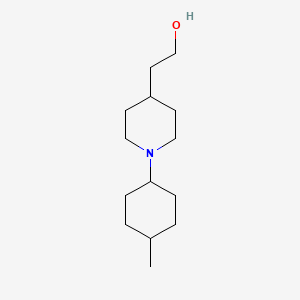

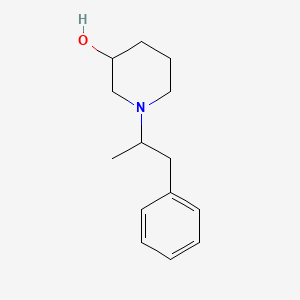

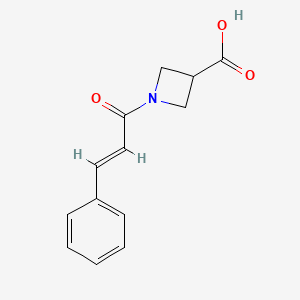

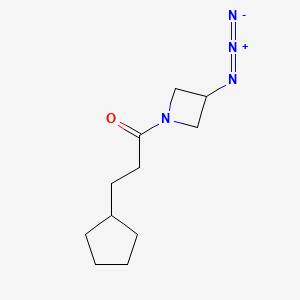

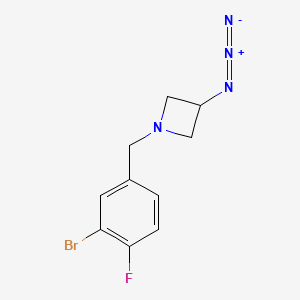

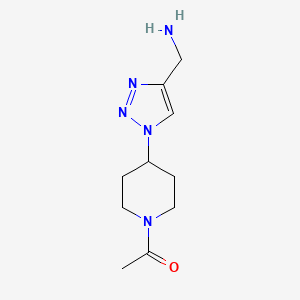

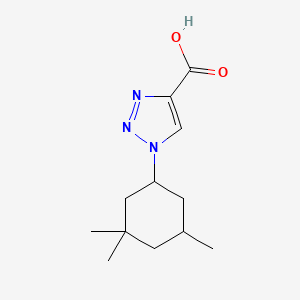

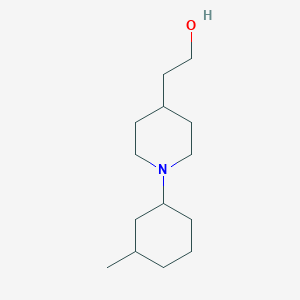

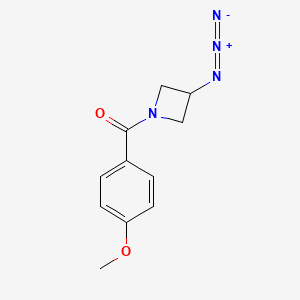

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.